molecular formula C7H12BrN B124884 7-Bromoheptanenitrile CAS No. 20965-27-9

7-Bromoheptanenitrile

Cat. No.: B124884
CAS No.: 20965-27-9
M. Wt: 190.08 g/mol
InChI Key: HVVQSKCGHAPHMV-UHFFFAOYSA-N
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Description

7-Bromoheptanenitrile is an organic compound with the molecular formula C7H12BrN. It is characterized by the presence of a bromine atom and a nitrile group attached to a seven-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoheptanenitrile can be synthesized through various methods. One common synthetic route involves the bromination of heptanenitrile. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the heptanenitrile molecule .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of bromine and appropriate catalysts to facilitate the reaction .

Mechanism of Action

The mechanism of action of 7-Bromoheptanenitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom is highly reactive and can participate in substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products .

Comparison with Similar Compounds

  • 6-Bromohexanenitrile
  • 8-Bromooctanenitrile
  • 5-Bromopentanenitrile
  • 4-Bromobutyronitrile

Comparison: 7-Bromoheptanenitrile is unique due to its seven-carbon chain, which provides a balance between reactivity and stability. Compared to shorter-chain analogs like 5-Bromopentanenitrile, it offers greater flexibility in synthetic applications. Longer-chain analogs like 8-Bromooctanenitrile may have different physical properties and reactivity profiles .

Properties

IUPAC Name

7-bromoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12BrN/c8-6-4-2-1-3-5-7-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVQSKCGHAPHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066667
Record name Heptanenitrile, 7-bromo-
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Molecular Weight

190.08 g/mol
Source PubChem
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CAS No.

20965-27-9
Record name 7-Bromoheptanenitrile
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Record name Heptanenitrile, 7-bromo-
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Record name 7-Bromoheptanenitrile
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Record name Heptanenitrile, 7-bromo-
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Record name Heptanenitrile, 7-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7-Bromoheptanenitrile in the synthesis of (-)-15-Deoxyspergualin?

A: this compound serves as a crucial starting material in the nine-step total synthesis of (-)-DSG []. The researchers utilized this compound as a building block, reacting it with N1,N4-bis(benzyloxycarbonyl)spermidine to construct the backbone of the target molecule. This synthetic strategy highlights the importance of this compound in accessing complex molecules with potential therapeutic applications.

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